Argininal

Coagulation Serine Protease Drug Discovery

Argininal (L-argininal) is the core peptide aldehyde pharmacophore defining the potency and selectivity of peptidyl argininal protease inhibitors. As a transition-state analog forming reversible covalent bonds with active-site serine or cysteine residues, its inhibitory profile is exquisitely sensitive to flanking peptide sequence—generic substitution cannot guarantee equivalent assay performance. Choose Argininal when you require the foundational building block for constructing focused SAR libraries, developing tailored inhibitor cocktails, or scaling synthesis from leupeptin precursors. Derivatives like H-D-Phe-Pro-argininal and Boc-D-Phe-Pro-argininal demonstrate superior potency over leupeptin and antipain for thrombin-mediated processes, enabling lower working concentrations and reduced off-target effects.

Molecular Formula C6H14N4O
Molecular Weight 158.20 g/mol
Cat. No. B8454810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgininal
Molecular FormulaC6H14N4O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC(CC(C=O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O/c7-5(4-11)2-1-3-10-6(8)9/h4-5H,1-3,7H2,(H4,8,9,10)/t5-/m0/s1
InChIKeyQJYRUYURLPTHLR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argininal for Protease Inhibition Research: A Foundational Overview for Procurement


Argininal (L-argininal) is a peptide aldehyde derived from the basic amino acid arginine. It is the core pharmacophore of a class of protease inhibitors known as peptidyl argininals. Argininal functions as a transition-state analog, forming a reversible covalent bond with the active-site serine or cysteine residue of target proteases [1]. This mechanism underpins its broad inhibitory activity against serine, cysteine, and threonine proteases, particularly trypsin-like enzymes involved in coagulation, fibrinolysis, and inflammation [2].

Why Argininal-Based Inhibitors Require Careful Selection Over Generic Alternatives


The activity, selectivity, and stability of argininal-based inhibitors are exquisitely sensitive to the peptide sequence and modifications flanking the core argininal moiety. As demonstrated by studies with leupeptin analogs, even subtle changes, such as substituting the C-terminal argininal with a lysinal or ornithinal unit, drastically alter inhibitory profiles and potency [1]. Furthermore, the oxidized versus reduced state of the aldehyde group, as well as the specific amino acids occupying the P2 and P3 subsites, profoundly influence binding affinity and enzyme selectivity [2]. Therefore, generic substitution within this compound class cannot guarantee equivalent performance in a given assay system.

Argininal: Quantitative Performance Differentiation Against Key Comparators


Comparative Inhibitory Potency of Argininal-Containing Peptides Against Thrombin

In direct head-to-head chromogenic substrate assays, the dipeptidyl argininal H-D-Phe-Pro-argininal and Boc-D-Phe-Pro-argininal exhibited significantly greater potency against human α-thrombin compared to the standard peptide aldehydes leupeptin and antipain [1].

Coagulation Serine Protease Drug Discovery

Isozyme-Selective NOS Inhibition by Argininal-Containing Dipeptides

Among a panel of L-arginine analog-containing dipeptides, NG-nitro-L-argininyl-L-phenylalanine demonstrated notable selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) [1].

Nitric Oxide Synthase Inflammation Cardiovascular

Optimized Trypsin Inhibition via Subsite Engineering in Argininal Derivatives

Modification of the peptide sequence surrounding the argininal core yields dramatic improvements in potency. For instance, Acetyl-L-phenylalanyl-L-valyl-L-argininal (2i) demonstrates an IC50 of 0.039 µM against Cathepsin B, which is substantially more potent than the parent compound leupeptin (Ki for Cathepsin B = 6 nM) [1].

Trypsin-like Proteases Biochemistry Assay Development

Impact of C-Terminal Modification on Inhibitory Function: Argininal vs. Lysinal vs. Ornithinal

Replacement of the C-terminal argininal aldehyde group with lysinal or ornithinal in leupeptin analogs results in significantly altered inhibitory activities against a panel of serine proteases [1].

Structure-Activity Relationship Protease Inhibitor Design Medicinal Chemistry

Scalable Synthesis of Diverse Peptidyl Argininals Enabled by Novel Methodologies

A simple, semi-synthetic method has been developed for the conversion of leupeptin to a variety of other peptidyl argininals, facilitating large-scale preparation of these promising inhibitors [1].

Peptide Synthesis Process Chemistry Large-Scale Production

Argininal: Optimal Use Cases Driven by Differentiated Performance Data


Thrombosis and Hemostasis Research Requiring Potent Thrombin Inhibition

Based on direct comparative data showing the superior potency of H-D-Phe-Pro-argininal and Boc-D-Phe-Pro-argininal over leupeptin and antipain in inhibiting α-thrombin [1], these specific argininal derivatives are the preferred choice for in vitro studies of thrombin-mediated processes, such as fibrinogen clotting and platelet activation. Their high potency allows for use at lower concentrations, potentially reducing off-target effects.

Investigating Isoform-Specific Roles of Nitric Oxide Synthase (NOS)

When experimental designs require discrimination between the inducible (iNOS) and neuronal (nNOS) isoforms of NOS, the dipeptide NG-nitro-L-argininyl-L-phenylalanine offers a defined, moderate level of iNOS selectivity (14-fold) [1]. This makes it a valuable chemical probe for dissecting iNOS-specific contributions in complex biological models, particularly when complete knockout or highly selective inhibition is not the primary goal.

Customized Protease Inhibitor Cocktails for Complex Biological Samples

The understanding that argininal-based inhibitors exhibit divergent activity profiles based on their peptide sequence (e.g., Acetyl-L-phenylalanyl-L-valyl-L-argininal vs. leupeptin) [1] allows researchers to strategically select or combine specific derivatives to target a defined spectrum of serine and cysteine proteases in cell lysates or tissue extracts. This enables the creation of tailored inhibitor cocktails for proteomics or functional assays.

Large-Scale Production of Diverse Peptidyl Argininal Libraries

For academic screening centers or pharmaceutical companies engaged in protease inhibitor drug discovery, the availability of a scalable semi-synthetic method for generating diverse peptidyl argininals from a common precursor like leupeptin [1] is a key differentiator. This approach facilitates the cost-effective synthesis of focused compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argininal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.